2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid
Overview
Description
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid are currently unknown. The compound is a derivative of benzene and contains bromine, methoxy, and acetic acid functional groups
Mode of Action
The presence of bromine and methoxy groups suggests that it could potentially act as an electrophile, forming covalent bonds with nucleophilic sites on biological targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other benzene derivatives, it might potentially interact with pathways involving aromatic compounds . .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a benzene derivative, it might potentially cause changes in cellular processes involving aromatic compounds . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include pH, temperature, and the presence of other compounds that could interact with it . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in oxidative deamination, leading to the formation of metabolites .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound undergoes oxidative deamination, which leads to the formation of metabolites
Temporal Effects in Laboratory Settings
Related compounds have been shown to have effects that change over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid involve oxidative deamination, leading to the formation of metabolites .
Transport and Distribution
Related compounds have been shown to interact with transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Related compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid typically involves the bromination of 2,5-dimethoxyphenylacetic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted phenylacetic acids.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of alcohols .
Scientific Research Applications
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine
- 2-(4-Bromo-2,5-dimethoxyphenyl)propanoic acid
- 2-(4-Bromo-2,5-dimethoxyphenyl)butanoic acid
Comparison: Compared to its analogs, 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-5-7(11)9(15-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYRLPGAQGLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184473-59-4 | |
Record name | 4-Bromo-2,5-dimethoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184473594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMO-2,5-DIMETHOXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X2J8DBW6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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